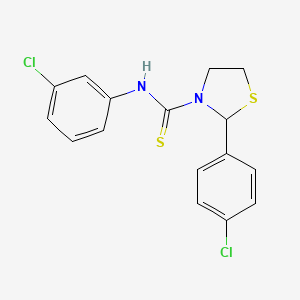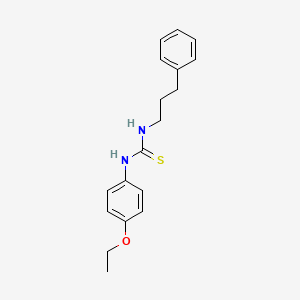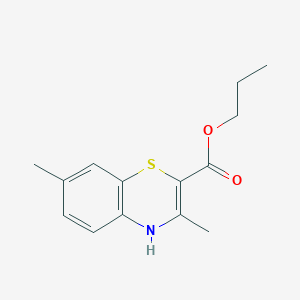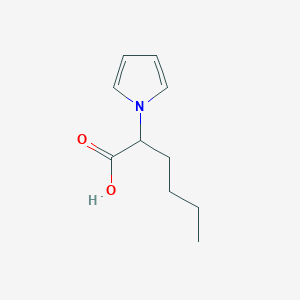![molecular formula C15H16F3N3 B11086026 2-[1-(Adamantan-1-ylamino)-2,2,2-trifluoro-ethylidene]-malononitrile](/img/structure/B11086026.png)
2-[1-(Adamantan-1-ylamino)-2,2,2-trifluoro-ethylidene]-malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Adamantan-1-ylamino)-2,2,2-trifluoro-ethylidene]-malononitrile is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Adamantan-1-ylamino)-2,2,2-trifluoro-ethylidene]-malononitrile typically involves the reaction of adamantane derivatives with trifluoroethylidene and malononitrile under specific conditions. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by the addition of 1-bromo-2-hydroxynaftalene to ketone to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Adamantan-1-ylamino)-2,2,2-trifluoro-ethylidene]-malononitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and other oxidants, reducing agents, and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted adamantane derivatives .
Scientific Research Applications
2-[1-(Adamantan-1-ylamino)-2,2,2-trifluoro-ethylidene]-malononitrile has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various functional adamantane derivatives, monomers, and polymers.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and pathways.
Industry: Utilized in the development of high-energy fuels, oils, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[1-(Adamantan-1-ylamino)-2,2,2-trifluoro-ethylidene]-malononitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it has been shown to inhibit the activity of 11β-hydroxysteroid dehydrogenase 1, an enzyme involved in the control of cortisol availability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives, such as:
- 2-(Adamantan-1-ylamino)thiazol-4(5H)-one
- 1-(Adamantan-1-ylamino)-2-eth-3-me-benzo(4,5)imidazo(1,2-a)pyridine-4-carbonitrile
- 2-(Adamantan-1-ylamino)-2-oxoacetic acid .
Uniqueness
What sets 2-[1-(Adamantan-1-ylamino)-2,2,2-trifluoro-ethylidene]-malononitrile apart from similar compounds is its trifluoroethylidene group, which imparts unique chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H16F3N3 |
|---|---|
Molecular Weight |
295.30 g/mol |
IUPAC Name |
2-[1-(1-adamantylamino)-2,2,2-trifluoroethylidene]propanedinitrile |
InChI |
InChI=1S/C15H16F3N3/c16-15(17,18)13(12(7-19)8-20)21-14-4-9-1-10(5-14)3-11(2-9)6-14/h9-11,21H,1-6H2 |
InChI Key |
HNCSBHULHYRFEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=C(C#N)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11085943.png)
![2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11085948.png)
![2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B11085951.png)
![N-(4-methoxyphenyl)-2-{3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11085956.png)

![N-[1-benzyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-phenylpropanamide](/img/structure/B11085969.png)


![N-{4-[1-(dipropionylamino)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11086000.png)
![2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11086002.png)
![2-methyl-N-(2-methylbut-3-yn-2-yl)-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11086003.png)


![ethyl (2Z)-4-methyl-3-[2-(morpholin-4-yl)ethyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B11086025.png)
